Enhanced Lipophilicity vs. Unsubstituted Pyrazole-Propanenitrile: XLogP3 = 0.7 vs. −0.8 (Δ = 1.5 Log Units)
The target compound exhibits an XLogP3 value of 0.7, compared with −0.8 for the unsubstituted 3-(1H-pyrazol-1-yl)propanenitrile, both computed using the same XLogP3 3.0 algorithm within PubChem [1][2]. This 1.5 log unit difference corresponds to an approximately 30-fold higher partition coefficient, indicating substantially greater lipophilicity for the 3,5-dimethyl-substituted derivative.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 3-(1H-Pyrazol-1-yl)propanenitrile: XLogP3 = −0.8 |
| Quantified Difference | ΔXLogP3 = 1.5 (≈30-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
Higher lipophilicity improves passive membrane permeability and may enhance blood-brain barrier penetration, making this compound preferentially suited for CNS-targeted drug discovery programs compared to the unsubstituted analog.
- [1] PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile. CID 2799780. Computed Properties: XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/3-_3_5-Dimethyl-1H-pyrazol-1-yl_propanenitrile View Source
- [2] PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. CID 7023134. Computed Properties: XLogP3 = −0.8. https://pubchem.ncbi.nlm.nih.gov/compound/3-_1H-Pyrazol-1-yl_propanenitrile View Source
